6-(2-Methylphenyl)-1,3-diazinane-2,4-dione
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Overview
Description
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazines. This compound features a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a 2-methylphenyl group attached at position 6. The diazinane-2,4-dione core is a versatile scaffold in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylhydrazine with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired diazinane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the diazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and exerting antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Another six-membered diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Uniqueness
6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUFCOSAUFJKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861324-98-3 |
Source
|
Record name | 6-(2-methylphenyl)-1,3-diazinane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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